(3S)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[[4-[[(3S,5S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]carbamoyl]phenyl]methyl]-N-[(1R)-1-(2-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
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Overview
Description
Preparation Methods
The preparation of PMID25980951-Compound-30 involves several synthetic routes and reaction conditions. One common method includes the reductive amination of a carbonyl compound with a nitrogen source in the presence of a catalyst . The reaction is typically carried out in a high-pressure reaction kettle with hydrogen introduced until the pressure reaches 0.1-3.0 MPa. The reaction temperature is controlled between 30-180°C, and the reaction time ranges from 0.1-36 hours .
Chemical Reactions Analysis
PMID25980951-Compound-30 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
PMID25980951-Compound-30 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of PMID25980951-Compound-30 involves the inhibition of LIM domain kinases LIMK1 and LIMK2 . These kinases phosphorylate the actin-binding protein cofilin, which inhibits its interaction with F-actin and leads to the depolymerization of actin . By inhibiting these kinases, the compound affects the cytoskeleton and reduces the invasiveness and metastatic capacity of tumor cells .
Comparison with Similar Compounds
PMID25980951-Compound-30 is unique in its specific inhibition of LIM domain kinases LIMK1 and LIMK2 . Similar compounds include other LIM kinase inhibitors, such as:
Compound 31: Another LIM kinase inhibitor with similar properties.
Compound 32: A related compound with slightly different chemical structure and activity.
Compound 33: An inhibitor with broader kinase inhibition profile. These compounds share similar mechanisms of action but may differ in their specificity, potency, and therapeutic applications.
Properties
Molecular Formula |
C61H80FN9O7 |
---|---|
Molecular Weight |
1070.3 g/mol |
IUPAC Name |
(3S)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[[4-[[(3S,5S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]carbamoyl]phenyl]methyl]-N-[(1R)-1-(2-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C61H80FN9O7/c1-36(63-10)53(72)67-51(60(4,5)6)58(77)70-34-43-21-13-12-20-42(43)31-50(70)57(76)69(38(3)45-23-16-17-25-47(45)62)33-39-27-29-41(30-28-39)55(74)65-44-32-49(56(75)66-48-26-18-22-40-19-14-15-24-46(40)48)71(35-44)59(78)52(61(7,8)9)68-54(73)37(2)64-11/h12-17,19-21,23-25,27-30,36-38,44,48-52,63-64H,18,22,26,31-35H2,1-11H3,(H,65,74)(H,66,75)(H,67,72)(H,68,73)/t36-,37-,38+,44-,48+,49-,50-,51+,52+/m0/s1 |
InChI Key |
SUVGZSPIXFUCLS-NQFXVQPCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1F)N(CC2=CC=C(C=C2)C(=O)N[C@H]3C[C@H](N(C3)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC)C(=O)N[C@@H]4CCCC5=CC=CC=C45)C(=O)[C@@H]6CC7=CC=CC=C7CN6C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC |
Canonical SMILES |
CC(C1=CC=CC=C1F)N(CC2=CC=C(C=C2)C(=O)NC3CC(N(C3)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)C(=O)NC4CCCC5=CC=CC=C45)C(=O)C6CC7=CC=CC=C7CN6C(=O)C(C(C)(C)C)NC(=O)C(C)NC |
Origin of Product |
United States |
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